![molecular formula C26H20FN5O3 B3013267 2-(4-{[(4-甲氧基苯基)磺酰基]氨基}苯氧基)-N-(四氢呋喃-2-基甲基)烟酰胺 CAS No. 1029770-09-9](/img/structure/B3013267.png)

2-(4-{[(4-甲氧基苯基)磺酰基]氨基}苯氧基)-N-(四氢呋喃-2-基甲基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

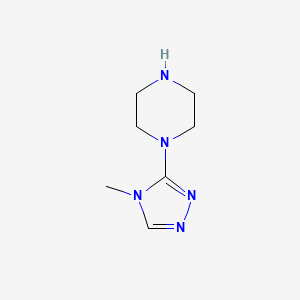

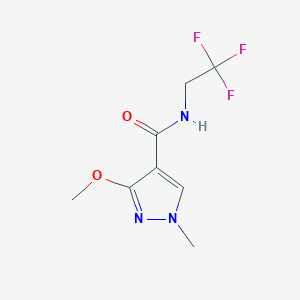

The compound 2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide is a derivative of nicotinamide, which is a part of a class of compounds known for their biological activities. Nicotinamide derivatives have been extensively studied for their potential as inhibitors of various enzymes and receptors. For instance, derivatives such as those mentioned in the first paper have shown inhibitory activities against gastric H+/K(+)-ATPase, which is a target for treating acid-related gastrointestinal disorders .

Synthesis Analysis

The synthesis of nicotinamide derivatives can involve multiple steps, starting from basic nicotinic acid derivatives. For example, the synthesis of a key intermediate of the herbicide nicosulfuron, which is structurally related to the compound , starts with 2-chloronicotinic acid and involves sulfhydrylation by thiourea, leading to a total yield of 58.1% . Although the exact synthesis of 2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of a sulfonyl group, as seen in the compound of interest, is a common feature in many biologically active molecules. The structure-activity relationship (SAR) studies, such as those described in the first paper, help in understanding how different substitutions on the nicotinamide ring affect the potency and stability of the compounds .

Chemical Reactions Analysis

Nicotinamide derivatives undergo various chemical reactions depending on their functional groups. For instance, upon acid activation, some derivatives convert into their active forms, which can inhibit specific enzymes like the gastric H+/K(+)-ATPase . The reactivity of these compounds under different pH conditions is also an important aspect of their chemical behavior, influencing their stability and efficacy as drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, compound 8b from the first paper was found to be more stable at neutral and weakly acidic pH than other known H+/K(+)-ATPase inhibitors . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds, determining their suitability for drug development.

科学研究应用

生物相互作用和药物发现

磺酰胺衍生物,包括与查询化合物相似的结构,因其生物活性而被广泛研究。例如,某些以磺酰胺为重点的化合物已在基于细胞的抗肿瘤筛选试验中得到评估,揭示了它们作为细胞周期抑制剂的潜力,其中一些化合物由于其初步活性而进入临床试验 (Owa et al., 2002)。此外,与苯甲酰胺支架偶联的磺酰胺衍生物已显示出对各种人细胞系具有显着的抗增殖活性,突出了它们在癌症治疗中的潜力 (Galal & Mahmoud, 2021)。

光动力疗法应用

具有磺酰胺基团的化合物已在光动力疗法中显示出有希望的应用,光动力疗法是一种治疗癌症的方法。例如,已经合成了用苯磺酰胺衍生物基团取代的新型锌酞菁,它们表现出高的单线态氧量子产率和良好的荧光性质。这些特性对于光动力疗法中的 II 型光敏剂至关重要,表明它们在治疗癌症中具有潜在用途 (Pişkin et al., 2020)。

材料科学和化学

在材料科学领域,磺酰胺衍生物已被用于合成具有独特性能的新型聚合物和材料。例如,使用带有侧基三氟甲基基团的芳香族二胺单体合成的新型氟化聚(醚砜酰亚胺),包括磺酰胺官能团,表现出高热稳定性和低介电常数。由于其有利的物理化学性质,这些材料在各种应用中具有潜在用途 (Wang et al., 2014)。

属性

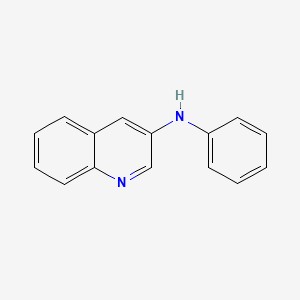

IUPAC Name |

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN5O3/c1-15-5-3-8-19(11-15)29-22(33)14-32-13-21(23(34)20-10-9-16(2)28-25(20)32)26-30-24(31-35-26)17-6-4-7-18(27)12-17/h3-13H,14H2,1-2H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJUFLZAEKGOCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

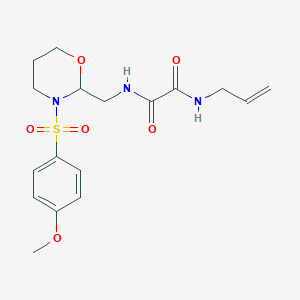

Product Name |

2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(1H-pyrazol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013192.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3013194.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3013196.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3013199.png)

![3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B3013203.png)

![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)